molecular formula C9H12ClN B1265888 N-Benzyl-N-(2-chloroethyl)amine CAS No. 42074-16-8

N-Benzyl-N-(2-chloroethyl)amine

Cat. No. B1265888
CAS RN: 42074-16-8
M. Wt: 169.65 g/mol
InChI Key: XTXGPBAONFJRNO-UHFFFAOYSA-N
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Patent
US04524073

Procedure details

N-Benzyl ethanolamine (15.1 g, 100 mmol) was stirred in benzene (160 ml) at room temperature. Thionyl chloride (30 ml) was added dropwise over ten minutes. A white precipitate began to form immediately and the reaction mixture was warmed to 80° C. for 30 minutes. After cooling to room temperature the white solid was filtered off, washed with ether and dried. This solid was neutralised with sodium hydroxide solution and extracted with ethylacetate, washed with brine, dried (MgSO4) and evaporated to a yellow oil which was chromatographed on silica gel. Elution with petrol/ethylacetate: 1/1 afforded the title amine as a colourless oil, yield 6.75 g (40%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:14])=O>C1C=CC=CC=1>[CH2:1]([NH:8][CH2:9][CH2:10][Cl:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
160 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form immediately
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the white solid
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with petrol/ethylacetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.